molecular formula C5H8O3S B2969940 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide CAS No. 153493-52-8; 89729-09-9

5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide

Cat. No.: B2969940
CAS No.: 153493-52-8; 89729-09-9
M. Wt: 148.18
InChI Key: AISMUYPWEMPRTF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,7-dioxa-6λ4-thiaspiro[2.5]octane 6-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c6-9-7-3-5(1-2-5)4-8-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISMUYPWEMPRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COS(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008957
Record name 5,7-Dioxa-6lambda~4~-thiaspiro[2.5]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89729-09-9
Record name 5,7-Dioxa-6lambda~4~-thiaspiro[2.5]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 89729-09-9
  • Molecular Formula : C₅H₈O₃S
  • Molecular Weight : 148.18 g/mol
  • Synonyms: 1,1-Cyclopropanedimethanol cyclic sulfite; 5,7-Dioxa-6-thia-spiro[2,5]octane-6-oxide .

Structural Features :
This compound features a spirocyclic structure combining a cyclopropane ring fused with a 1,3,2-dioxathiolane-2-oxide moiety. The sulfur atom in the sulfite group (S⁺–O⁻) introduces polarity and reactivity, distinguishing it from simpler ethers or hydrocarbons .

Physical Properties :

  • Boiling Point : 242.8°C at 760 mmHg
  • Density/Flash Point: Not specified in available data.
  • Purity : Available commercially at >90–95% purity .

Applications :
Primarily used as a specialty chemical in organic synthesis, likely as a building block for spirocyclic frameworks or sulfite-based intermediates .

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Boiling Point (°C) Applications
5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (89729-09-9) C₅H₈O₃S 148.18 Spirocyclic sulfite (S⁺–O⁻); moderate polarity 242.8 Organic synthesis, specialty chemicals
5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide (153493-52-8) C₅H₈O₄S 164.18 Sulfone (S⁺–2O⁻); higher oxidation state, increased polarity N/A Stabilized intermediates, specialty reactions
1,6-Dioxaspiro[2.5]octane (185-72-8) C₅H₈O₂ 100.12 Oxygen-only spirocyclic ether; no sulfur, lower polarity N/A Solvents, polymer precursors
4-Oxa-7-azaspiro[2.5]octane hydrochloride (143306-64-3) C₇H₁₂ClNO₂ 177.63 Nitrogen-containing spirocycle; pharmaceutical relevance N/A Drug discovery, bioactive molecules
Structural and Functional Differences

Sulfur Oxidation State :

  • The target compound (6-oxide) contains a sulfite group (S⁺–O⁻), making it reactive toward nucleophiles. In contrast, the 6,6-dioxide derivative (sulfone) is more oxidized and chemically stable, suitable for reactions requiring inert sulfur functionalities .
  • Example : Sulfites are prone to hydrolysis or oxidation, whereas sulfones resist further oxidation, impacting their utility in long-term syntheses .

Heteroatom Composition :

  • Replacement of sulfur with oxygen (e.g., 1,6-Dioxaspiro[2.5]octane) eliminates sulfur-based reactivity, reducing polarity and boiling point. Such compounds are often used as solvents or ligands .
  • Nitrogen-containing analogs (e.g., 4-Oxa-7-azaspiro[2.5]octane) exhibit basicity and hydrogen-bonding capacity, making them valuable in medicinal chemistry .

Ring Strain and Reactivity :

  • The cyclopropane ring in spiro compounds introduces angle strain, enhancing reactivity in ring-opening reactions. For example, the sulfite group in the target compound may facilitate nucleophilic attack at the sulfur center, enabling the formation of sulfonates or sulfonamides .

Research Findings
  • Synthesis: The target compound is synthesized via cyclization of 1,1-cyclopropanedimethanol with thionyl chloride, as described in Synthetic Communications (1997) .
  • Stability Studies : Sulfite derivatives like this compound are hygroscopic and require anhydrous storage, whereas sulfone analogs (6,6-dioxide) exhibit greater stability under ambient conditions .
  • Comparative Reactivity : In a 2020 study (), sulfur-containing compounds demonstrated deviations in ASTM standards for volatility and combustion, highlighting the need for careful formulation when using sulfites in fuel additives.

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